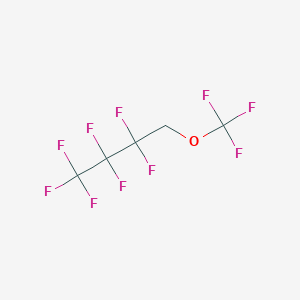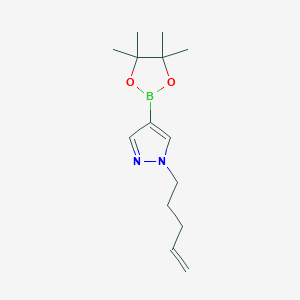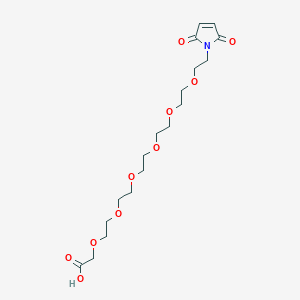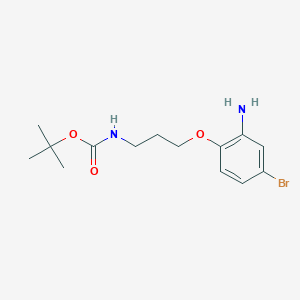
5-Cyano-N-isopropylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-N-isopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C₉H₁₁N₃O₂S It is characterized by a pyridine ring substituted with a cyano group at the 5-position, an isopropyl group at the nitrogen atom, and a sulfonamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-isopropylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to introduce the cyano group. This is followed by sulfonation to add the sulfonamide group. The final step involves the alkylation of the nitrogen atom with isopropyl halide under basic conditions.
Nitration: Pyridine is treated with a nitrating agent such as sodium nitrite in the presence of an acid to introduce the cyano group at the 5-position.
Sulfonation: The nitrated pyridine is then reacted with chlorosulfonic acid to introduce the sulfonamide group at the 3-position.
Alkylation: The resulting compound is then alkylated with isopropyl halide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-N-isopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the cyano group to an amine or the sulfonamide group to a sulfonic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano or sulfonamide groups, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids, nitriles.
Reduction: Amines, sulfonic acids.
Substitution: Azides, substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Cyano-N-isopropylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfonamide or nitrile groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 5-Cyano-N-isopropylpyridine-3-sulfonamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate or binding to the active site. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyano-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of an isopropyl group.
5-Cyano-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of an isopropyl group.
5-Cyano-N-propylpyridine-3-sulfonamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
5-Cyano-N-isopropylpyridine-3-sulfonamide is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with smaller alkyl groups.
Eigenschaften
Molekularformel |
C9H11N3O2S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
5-cyano-N-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-7(2)12-15(13,14)9-3-8(4-10)5-11-6-9/h3,5-7,12H,1-2H3 |
InChI-Schlüssel |
WMVSASMXRLUOHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1=CN=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)







![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)


